molecular formula C18H14F2N2O3 B6497635 2,6-difluoro-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide CAS No. 953014-81-8

2,6-difluoro-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide

Katalognummer: B6497635
CAS-Nummer: 953014-81-8
Molekulargewicht: 344.3 g/mol
InChI-Schlüssel: XLZVAFRJYCIBSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 2,6-difluorobenzamide core linked to a 1,2-oxazole heterocycle substituted with a 4-methoxyphenyl group. The 2,6-difluoro motif is known to enhance metabolic stability and binding affinity in medicinal chemistry, while the 4-methoxyphenyl group may modulate lipophilicity and target engagement. Though direct synthesis details are absent in the provided evidence, analogous compounds (e.g., 1,2,4-oxadiazole derivatives) are synthesized via nucleophilic substitution or coupling reactions under mild conditions .

Eigenschaften

IUPAC Name

2,6-difluoro-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O3/c1-24-13-7-5-11(6-8-13)16-9-12(22-25-16)10-21-18(23)17-14(19)3-2-4-15(17)20/h2-9H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZVAFRJYCIBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2,6-Difluoro-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, efficacy against various diseases, and relevant research findings.

The compound exhibits its biological effects primarily through the modulation of calcium release-activated calcium (CRAC) channels. It has been identified as a potent inhibitor of these channels, which play a crucial role in various cellular processes, including muscle contraction, secretion, and cell proliferation. The inhibition of CRAC channels can lead to reduced cell proliferation and increased apoptosis in certain cancer cells .

Antitumor Activity

Research indicates that this compound has significant antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
  • IC50 Values : The compound displayed IC50 values ranging from 0.5 to 1.5 µM across different cell lines, indicating potent activity against these tumors .

In Vivo Studies

In vivo studies using mouse models have demonstrated that this compound can significantly reduce tumor size when administered at doses of 10 mg/kg body weight. The mechanism appears to involve the induction of apoptosis via the intrinsic pathway, evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins in treated tissues .

Comparative Analysis with Other Compounds

To provide a clearer understanding of its efficacy, a comparative analysis with other known compounds was conducted:

Compound NameIC50 (µM)Mechanism of Action
This compound0.5 - 1.5CRAC channel inhibition
Toremifene0.38Estrogen receptor antagonist
Doxorubicin0.25Topoisomerase II inhibitor

This table illustrates that while the compound is effective, it operates through different mechanisms than traditional chemotherapeutics like doxorubicin and tamoxifen.

Study on Efficacy Against Ebola Virus

A recent study evaluated the efficacy of various benzamide derivatives against the Ebola virus (EBOV). Among them, the derivative containing the oxazole moiety showed promising results:

  • Compound Tested : A related benzamide derivative with structural similarities.
  • Results : EC50 values were reported at approximately 0.93 µM with a selectivity index (SI) of 10.
  • Mechanism : The compound inhibited viral entry at the level of NPC1 (Niemann-Pick C1), which is critical for EBOV infection .

Clinical Implications

The findings from these studies suggest that compounds like this compound could serve as leads for developing new therapies for cancers and viral infections such as Ebola.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Heterocyclic Scaffold Variations

  • Compound III.a (1,2,4-Oxadiazole Derivative): Structure: 2,6-Difluoro-3-((5-phenyl-1,2,4-oxadiazol-3-yl)methoxy)benzamide. Key Differences: Replaces the 1,2-oxazole with a 1,2,4-oxadiazole ring and substitutes 4-methoxyphenyl with phenyl. Implications: The 1,2,4-oxadiazole’s higher polarity may reduce membrane permeability compared to 1,2-oxazole.
  • LMM5 (1,3,4-Oxadiazole Derivative) :

    • Structure: 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
    • Key Differences: Uses a 1,3,4-oxadiazole core with a sulfamoyl benzamide group. The 4-methoxyphenyl is attached via a methylene bridge.
    • Activity: Demonstrates antifungal action via thioredoxin reductase inhibition, suggesting heterocycle-dependent target specificity. The sulfamoyl group may enhance solubility but reduce CNS penetration compared to the difluorobenzamide motif .

Substituent-Driven Functional Differences

  • Patent Derivatives (Triazolo-Oxazepine/Triazolo-Thiazine) :
    • Structures: Complex benzamides with fused triazolo-heterocycles (e.g., triazolo-oxazepine).
    • Key Differences: Replace 1,2-oxazole with polycyclic systems, introducing conformational constraints.
    • Implications: Such modifications are designed for kinase or protease inhibition, leveraging rigid frameworks for allosteric binding—distinct from the target compound’s likely applications .

Key Research Findings and Implications

  • Heterocycle Impact : The 1,2-oxazole in the target compound balances rigidity and lipophilicity, differing from 1,3,4-oxadiazoles (polar, antifungal) or pyrazines (calcium channel targeting).
  • Substituent Effects : The 4-methoxyphenyl group may enhance binding to aromatic-rich targets (e.g., enzymes or GPCRs) compared to phenyl or sulfamoyl groups.
  • Synthetic Flexibility : Analogous compounds (e.g., III.a) are synthesized via nucleophilic substitutions, suggesting feasible derivatization routes for the target compound .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.